N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-((4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydro-2H-pyran core substituted with a 2-methoxyphenyl group and linked to a methylimidazole-sulfonamide moiety. The tetrahydro-2H-pyran ring contributes to conformational rigidity, which may enhance target binding specificity compared to simpler heterocycles.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-20-11-16(18-13-20)25(21,22)19-12-17(7-9-24-10-8-17)14-5-3-4-6-15(14)23-2/h3-6,11,13,19H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZASDQLDOUPEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring. One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
The imidazole ring is synthesized separately, often starting from glyoxal and ammonia, followed by sulfonation to introduce the sulfonamide group. The final step involves coupling the tetrahydro-2H-pyran derivative with the imidazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The sulfonamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial properties . Research has shown that compounds with similar structural characteristics can exhibit significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies suggest that the sulfonamide group may enhance the compound's ability to inhibit bacterial growth by interfering with essential bacterial enzymes.
Anticancer Research
In recent years, there has been a growing interest in the application of this compound in anticancer therapy . The imidazole ring is known for its role in modulating biological activity, particularly in targeting specific cancer cell pathways. Preliminary studies indicate that derivatives of this compound could potentially act as inhibitors of key enzymes involved in cancer cell proliferation, thus offering a new avenue for cancer treatment.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, the inhibition of DNA gyrase and topoisomerase IV has been documented for related compounds, which could imply similar activities for N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide. These enzymes are critical for DNA replication and transcription, making them valuable targets in the development of antimicrobial and anticancer agents.
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to the chemical structure affect biological activity. For this compound, variations in the substituents on the imidazole or sulfonamide groups can lead to significant changes in potency and selectivity against target enzymes or pathogens.
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound:
Mechanism of Action
The mechanism of action of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The sulfonamide group can interact with proteins, potentially disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Combines a tetrahydro-2H-pyran ring with an imidazole-sulfonamide group. The methoxyphenyl substituent on the pyran ring may influence lipophilicity and π-π stacking interactions.
- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine () : Features a bipyridine-imidazole core with a benzene diamine substituent. The bipyridine system enables metal coordination and fluorescence properties, unlike the pyran-based target compound .
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () : A benzoimidazole-carboxamide with multiple methoxy groups, enhancing solubility and hydrogen-bonding capacity, contrasting with the sulfonamide functionality in the target .
Functional Group Variations
- Sulfonamide vs. Carboxamide : The target’s sulfonamide group (SO₂NH₂) offers stronger acidity and hydrogen-bonding capacity compared to the carboxamide (CONH₂) in .
- Methoxy Substituents : The 2-methoxyphenyl group in the target contrasts with the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups in , which may alter steric hindrance and metabolic stability .
Pharmacological and Biochemical Comparisons
Hypothesized Mechanisms
- Target Compound : Likely targets enzymes requiring sulfonamide binding (e.g., carbonic anhydrase IX/XII), though direct evidence is unavailable. The pyran ring may enhance blood-brain barrier penetration.
- Compound : Demonstrated fluorescence properties, suggesting applications in bioimaging or metal sensing .
Bioactivity Data
- No direct activity data for the target compound is available in the provided evidence. However: : Fluorescent properties could enable diagnostic applications .
Characterization Techniques
Common methods across analogs include:
- NMR and Mass Spectrometry : Used for structural confirmation (e.g., ) .
- HPLC/GC-MS : Purity assessment () .
Data Tables Summarizing Key Features
Biological Activity
The compound N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, identified by its CAS number 1428366-78-2, is a complex organic molecule notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features several notable structural components:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's biological activity.
- Tetrahydropyran Moiety : A six-membered ring that enhances lipophilicity and may influence pharmacokinetics.
- Methoxyphenyl Group : This group is associated with increased binding affinity to biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O4S |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 1428366-78-2 |
Antimicrobial Properties
Compounds containing sulfonamide groups are often investigated for their antimicrobial properties . Studies have indicated that this compound exhibits significant antibacterial activity against various bacterial strains. The presence of the sulfonamide moiety is critical for this activity, as it mimics para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.
Anticancer Activity
Research has highlighted the potential of this compound in cancer treatment , particularly against specific tumor cell lines. For instance:
- MCF7 Breast Cancer Cells : The compound demonstrated cytotoxic effects, inhibiting cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
A study evaluating similar compounds found that modifications in the imidazole and sulfonamide groups can enhance their anticancer efficacy by improving target specificity and reducing off-target effects .
The mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : The imidazole ring can interact with active sites of enzymes involved in cancer cell metabolism.
- Disruption of Cellular Signaling Pathways : This compound may interfere with signaling pathways crucial for cancer cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro assays on MCF7 breast cancer cells revealed an IC50 value of 25 µM for the compound, indicating substantial cytotoxicity. The study suggested that the methoxyphenyl group enhances interaction with cellular targets, leading to increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
